

Spectroscopic Profile of Bis(2-ethylhexyl) succinate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) succinate*

Cat. No.: *B1582382*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(2-ethylhexyl) succinate**, a widely used industrial chemical. The information presented herein is intended to serve as a core reference for researchers and professionals involved in the analysis, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Chemical Structure and Properties

Bis(2-ethylhexyl) succinate is the diester of succinic acid and 2-ethylhexanol. Its chemical structure is depicted below:

Chemical Formula: $C_{20}H_{38}O_4$ Molecular Weight: 342.51 g/mol CAS Number: 2915-57-3

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **Bis(2-ethylhexyl) succinate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.01	d	4H	-O-CH ₂ -CH-
2.59	s	4H	-CO-CH ₂ -CH ₂ -CO-
1.59	m	2H	-CH ₂ -CH(CH ₂ CH ₃)-
1.42 - 1.25	m	16H	-(CH ₂) ₄ -CH ₃
0.90	t	12H	-CH ₂ -CH ₃ and -CH(CH ₂ CH ₃)-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
172.5	C=O
67.0	-O-CH ₂ -
38.9	-CH(CH ₂ CH ₃)-
30.4	-CH ₂ -CH(CH ₂ CH ₃)-
29.1	-CO-CH ₂ -
28.9	-CH ₂ -CH ₂ -CH ₃
23.7	-CH ₂ -CH ₂ -CH ₂ -CH ₃
23.0	-CH ₂ -CH ₂ -CH ₃
14.1	-CH ₂ -CH ₃
11.1	-CH(CH ₂ CH ₃)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2860	Strong	C-H stretching (alkane)
1735	Strong	C=O stretching (ester)
1460	Medium	C-H bending (alkane)
1380	Medium	C-H bending (alkane)
1160	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity	Assignment
342	Low	[M] ⁺ (Molecular Ion)
285	Medium	[M - C ₄ H ₉] ⁺
129	Medium	[C ₈ H ₁₇ O] ⁺
113	High	[C ₄ H ₉ CO] ⁺
101	Base Peak	[HOCO(CH ₂) ₂ CO] ⁺
71	High	[C ₅ H ₁₁] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: A small amount of **Bis(2-ethylhexyl) succinate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer is used.
- Data Acquisition:
 - For ^1H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is acquired, which may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

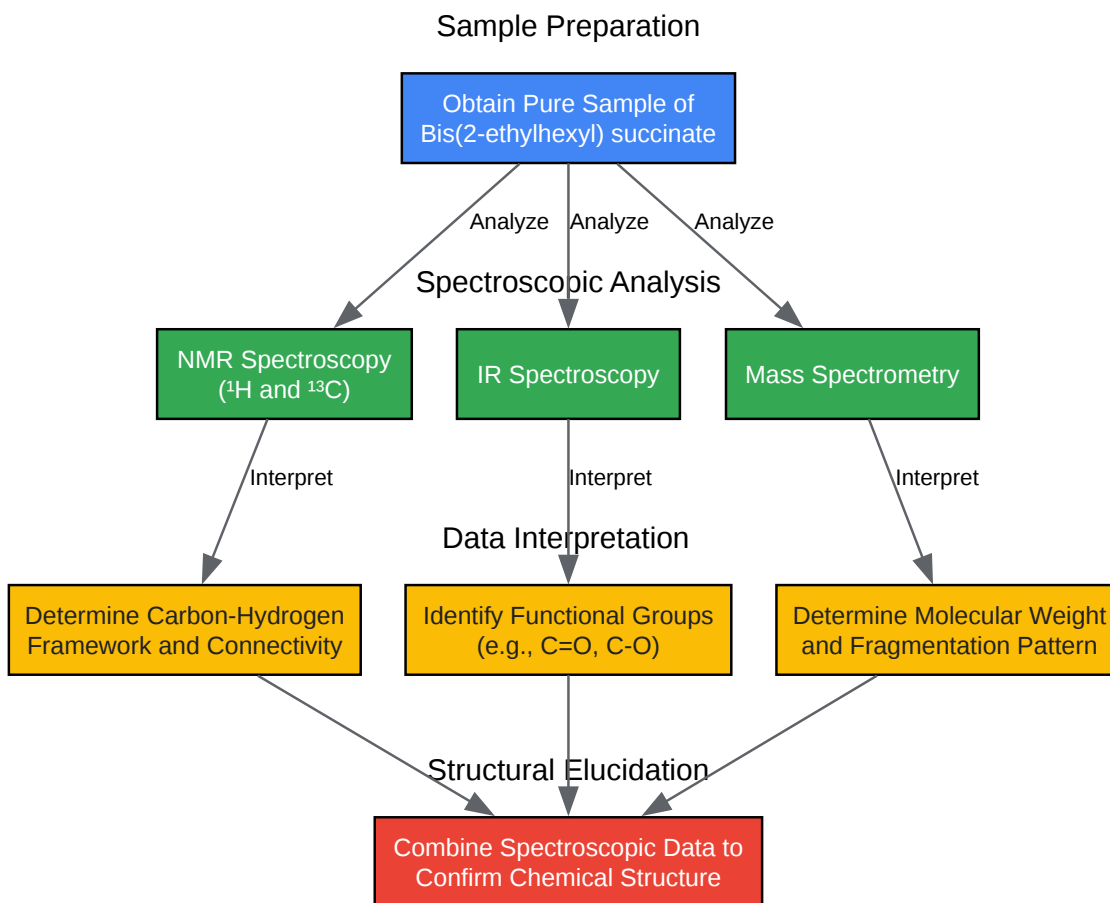
- Sample Preparation: As **Bis(2-ethylhexyl) succinate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Bis(2-ethylhexyl) succinate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Bis(2-ethylhexyl) succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582382#spectroscopic-data-nmr-ir-ms-of-bis-2-ethylhexyl-succinate\]](https://www.benchchem.com/product/b1582382#spectroscopic-data-nmr-ir-ms-of-bis-2-ethylhexyl-succinate)

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